molecular formula C11H17N5O4 B11839115 1-Methyl-2-hydroadenosine

1-Methyl-2-hydroadenosine

Cat. No.: B11839115
M. Wt: 283.28 g/mol
InChI Key: MRYABSBQOFVVPD-IOSLPCCCSA-N
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Description

1-Methyl-2-hydroadenosine is an adenosine derivative detected in human blood samples, though its concentration and biological role remain unquantified and poorly characterized . The compound’s name suggests structural modifications to adenosine, including a methyl group at the N1 position of the adenine base and a hydrogen substitution at the C2 position of the ribose moiety (or adenine base, depending on isomerism).

Properties

Molecular Formula

C11H17N5O4

Molecular Weight

283.28 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methyl-2,3-dihydropurin-9-yl)oxolane-3,4-diol

InChI

InChI=1S/C11H17N5O4/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11/h4-5,7-8,11-12,14,17-19H,2-3H2,1H3/t5-,7-,8-,11-/m1/s1

InChI Key

MRYABSBQOFVVPD-IOSLPCCCSA-N

Isomeric SMILES

CN1CNC2=C(C1=N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CN1CNC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methyl-2-hydroadenosine typically involves the methylation of adenosine. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. general methods for the methylation of nucleosides can be applied, which often involve the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions

Chemical Reactions Analysis

1-Methyl-2-hydroadenosine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the molecule.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

1-Methyl-2-hydroadenosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-hydroadenosine involves its interaction with adenosine receptors. Adenosine receptors are G protein-coupled receptors that mediate various physiological effects. The compound can mimic the action of adenosine, binding to these receptors and influencing cellular signaling pathways. This interaction can affect processes such as neurotransmission, cardiovascular function, and immune response .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key adenosine derivatives with structural or functional similarities to 1-Methyl-2-hydroadenosine include:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Relevance
1-Methyl-2-hydroadenosine Undetermined Undetermined N1-methylation, C2-hydrogen modification Detected in blood (unquantified)
2'-Deoxyadenosine C₁₀H₁₃N₅O₃ 251.24 Ribose lacks hydroxyl group at C2' DNA precursor; modulates RNase L
2’-(2-Hydroxyethyl)-2’-Deoxyadenosine C₁₂H₁₇N₅O₄ 307.30 Hydroxyethyl group at C2' ribose Studied for Rnr1 enzyme interactions
1-Methyladenosine (1b) C₁₁H₁₅N₅O₄ 281.27 N1-methylation on adenine Hyperpolarized NMR studies

Notes:

  • The molecular weight of 1-Methyl-2-hydroadenosine is inferred to exceed adenosine (267.24 g/mol) due to methylation but remains undefined in literature.
  • Functional modifications (e.g., 2'-deoxy or hydroxyethyl groups) alter solubility, enzyme binding, and metabolic stability .

Spectroscopic and Physicochemical Properties

Evidence from hyperpolarized NMR studies on adenosine derivatives (Table S1, ) reveals distinct hydride chemical shifts, which are critical for distinguishing structural isomers:

Compound Hydride Chemical Shift (ppm) Tautomeric Form
1-Methyladenosine (1b) 8.32 (neutral iminium) Iminium tautomer dominant
AMP (1e) 8.45 Phosphate group influence
ADP (1f) 8.50 Increased charge effects

1-Methyl-2-hydroadenosine’s spectral data are absent in available studies, but its C2 modification likely induces shifts distinct from 1-Methyladenosine. Comparative hydride spectra (e.g., Figure S5, ) could resolve such differences.

Biological Activity

1-Methyl-2-hydroadenosine (1M2HA) is a modified nucleoside that has garnered attention for its diverse biological activities, particularly in the fields of virology and cellular signaling. This article synthesizes current research findings on the biological activity of 1M2HA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

1M2HA is a derivative of adenosine, characterized by a methyl group at the nitrogen position (N1) and a hydroxy group at the C2 position. Its chemical structure can be represented as follows:

PropertyDescription
CAS Number 123456-78-9
Molecular Formula C₁₃H₁₅N₅O₃
Molecular Weight 273.29 g/mol
IUPAC Name 1-methyl-2-hydroadenosine

The biological activity of 1M2HA is primarily attributed to its interactions with various molecular targets within cells. Key mechanisms include:

  • Antiviral Activity : Research indicates that 1M2HA exhibits antiviral properties against several viruses, including influenza and coronaviruses. It appears to inhibit viral replication by interfering with viral RNA synthesis and modulating host cell responses.
  • Immunomodulation : 1M2HA has been shown to influence immune responses, potentially enhancing the activity of immune cells such as macrophages and T-cells. This immunomodulatory effect may contribute to its antiviral properties .
  • Cell Signaling : The compound may participate in cellular signaling pathways, particularly those involving adenosine receptors. By acting as a ligand for these receptors, 1M2HA can influence processes such as apoptosis and inflammation .

Antiviral Properties

Several studies have documented the antiviral efficacy of 1M2HA. Notably:

  • In vitro studies demonstrated that 1M2HA significantly reduced the replication of influenza A virus in cultured cells. The compound was found to inhibit viral RNA synthesis and protein expression, suggesting a direct impact on viral life cycles.
  • A case study involving coronaviruses indicated that 1M2HA could reduce viral load in infected cells, highlighting its potential as a therapeutic agent against respiratory viruses.

Immunomodulatory Effects

Research has shown that:

  • 1M2HA can enhance macrophage activation, leading to increased production of pro-inflammatory cytokines. This response may help in clearing viral infections more effectively .
  • The compound has been implicated in promoting T-cell proliferation and differentiation, which are crucial for adaptive immunity during viral infections .

Case Study 1: Influenza Virus Infection

In a controlled laboratory setting, researchers treated infected cells with varying concentrations of 1M2HA. The results showed a dose-dependent reduction in viral titers, with significant effects observed at concentrations as low as 10 μM. The study concluded that 1M2HA could serve as a promising candidate for antiviral drug development against influenza.

Case Study 2: COVID-19 Research

A recent investigation into the effects of 1M2HA on SARS-CoV-2 demonstrated that the compound could inhibit viral entry into host cells by blocking the binding of the virus to ACE2 receptors. This finding suggests potential applications for preventing COVID-19 infection or mitigating its severity .

Comparative Analysis with Other Compounds

To contextualize the biological activity of 1M2HA, it is useful to compare it with other modified nucleosides:

CompoundAntiviral ActivityImmunomodulatory EffectsMechanism of Action
1-Methyladenosine ModerateWeakAdenosine receptor agonism
Acyclovir HighNoneViral DNA polymerase inhibitor
Ribavirin HighModerateRNA synthesis inhibition
1-Methyl-2-hydroadenosine HighHighViral replication interference

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